8-Amino-7-oxononanoic acid
Overview
Description
8-Amino-7-oxononanoic acid is a novel amino acid isolated from the soil-borne microorganism Streptomyces diastaticus. It was identified during screening for inhibitors of leukotriene-A4 hydrolase, an enzyme involved in the biosynthesis of leukotriene-B4, a potent inflammatory mediator (Parnas et al., 1996).
Synthesis Analysis
8-Amino-7-oxononanoate synthase, a pyridoxal 5'-phosphate-dependent enzyme, catalyzes the decarboxylative condensation of L-alanine with pimeloyl-CoA to form 8(S)-amino-7-oxononanoate, a key step in biotin biosynthesis. The mechanism involves conformational transitions induced by substrate and product binding (Webster et al., 2000).
Molecular Structure Analysis
The crystal structure of 8-amino-7-oxononanoate synthase has been determined, revealing a symmetrical homodimer with a unique active site organization compared to other PLP-dependent enzymes. This structure has provided insights into the biochemical mechanism and identified key residues in the PLP-binding site (Alexeev et al., 1998).
Chemical Reactions and Properties
8-Amino-7-oxononanoate synthase undergoes suicide inhibition by trifluoroalanine, forming a covalently bound difluorinated intermediate. This interaction provides insights into the enzyme’s mechanism and potential points for targeted inhibition (Alexeev et al., 2006).
Physical Properties Analysis
The title compound 8-aminocaprylic acid, a structurally related compound, crystallizes in a zwitterionic form with extensive hydrogen bonding, forming a complex network which impacts its physical properties (Dobson Aj & Re, 1998).
Scientific Research Applications
Inhibition of Leukotriene-A4 Hydrolase
8-Amino-7-oxononanoic acid is found to inhibit Leukotriene-A4 hydrolase, a key enzyme in leukotriene-B4 biosynthesis, a potent mediator of inflammation. This compound, isolated from Streptomyces diastaticus, could be significant in studying inflammatory processes (Parnas et al., 1996).
Genetic Incorporation into Proteins
2-Amino-8-oxononanoic acid has been genetically incorporated into proteins in Escherichia coli, exploiting its unique keto group reactivity. This application allows for site-specific labeling of proteins, demonstrating high efficiency under physiological conditions (Huang et al., 2010).
Enzymatic Catalysis and Mechanism
8-Amino-7-oxononanoate synthase, a pyridoxal 5’-phosphate-dependent enzyme, uses 8-amino-7-oxononanoate in the decarboxylative condensation process with L-alanine, contributing to the understanding of enzyme catalysis mechanisms. Spectroscopy, kinetics, and crystallography studies of this enzyme have provided insights into substrate binding and conformational changes during catalysis (Webster et al., 2000).
Structural Studies in Biotin Biosynthesis
8-Amino-7-oxononanoate synthase also plays a crucial role in biotin biosynthesis. Detailed crystal structures of the enzyme, both in apo and PLP-bound forms, have been determined, providing a deeper understanding of its function and the biotin synthesis pathway (Alexeev et al., 1998).
Potential Antimycobacterial Drug Target
Research indicates that 8-amino-7-oxononanoate can act as an inhibitor of 7,8-diaminopelargonic acid aminotransferase in Mycobacterium tuberculosis. This property highlights its potential in developing new antimycobacterial drugs (Mann et al., 2009).
Herbicide Development
Triazolyl phenyl disulfide derivatives, targeting 8-amino-7-oxononanoate synthase, have shown potential as herbicides. These compounds effectively inhibit the enzyme, demonstrating potential agricultural applications (Hahn et al., 2015).
Safety And Hazards
properties
IUPAC Name |
8-amino-7-oxononanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-7(10)8(11)5-3-2-4-6-9(12)13/h7H,2-6,10H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAHPAJOXVYFON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CCCCCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50863440 | |
Record name | 8-Amino-7-oxononanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50863440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Amino-7-oxononanoic acid | |
CAS RN |
4707-58-8 | |
Record name | 7-Keto-8-aminopelargonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004707588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Amino-7-oxononanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50863440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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